molecular formula C26H20BrNO6 B12466986 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12466986
M. Wt: 522.3 g/mol
InChI Key: WOCUUCJOSJAACD-UHFFFAOYSA-N
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Description

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromophenyl group, and a phenylcarbonyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including esterification, bromination, and cyclization reactions. The starting materials often include phenylacetic acid derivatives and bromobenzene derivatives. The reaction conditions may involve the use of catalysts such as potassium tert-butoxide and solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C26H20BrNO6

Molecular Weight

522.3 g/mol

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C26H20BrNO6/c27-20-8-10-21(11-9-20)28-15-19(14-24(28)30)25(31)33-16-23(29)17-6-12-22(13-7-17)34-26(32)18-4-2-1-3-5-18/h1-13,19H,14-16H2

InChI Key

WOCUUCJOSJAACD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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